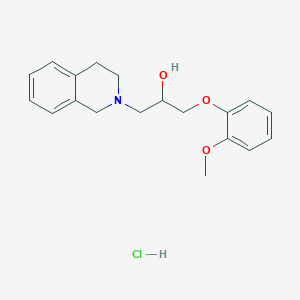

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride

Description

1-(2-Methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2-methoxyphenoxy group and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-22-18-8-4-5-9-19(18)23-14-17(21)13-20-11-10-15-6-2-3-7-16(15)12-20;/h2-9,17,21H,10-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFJLVZGDXXEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCC3=CC=CC=C3C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:

Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

Attachment of the propanol chain: The dihydroisoquinoline is then reacted with an appropriate epoxide or halohydrin to introduce the propanol chain.

Introduction of the methoxyphenoxy group: The final step involves the reaction of the intermediate with a methoxyphenol derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the propanol chain using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects. A study demonstrated that certain tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression . The specific structure of 1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride suggests it may possess similar properties.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that tetrahydroisoquinoline derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of tetrahydroisoquinoline compounds against neurodegenerative diseases. The mechanism involves the modulation of oxidative stress and apoptosis pathways in neuronal cells . Given its structural characteristics, this compound may offer neuroprotective benefits.

Case Studies

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Aromatic Substituents

- 2-Methoxyphenoxy vs. p-Tolyloxy: The target compound’s 2-methoxyphenoxy group (electron-donating methoxy) may enhance π-π stacking with aromatic receptor residues compared to the p-tolyloxy group in compound 25 , which has a methyl group that increases hydrophobicity.

- Indolyloxy vs. Tetrahydroisoquinoline: Indole-containing analogs (e.g., compound 11 ) exhibit antiarrhythmic activity, suggesting the tetrahydroisoquinoline core in the target compound could similarly target ion channels or adrenoceptors.

Heterocyclic Moieties

- Tetrahydroisoquinoline vs. Benzimidazole: Benzimidazole derivatives (e.g., compound 21 ) feature a planar, aromatic heterocycle, whereas tetrahydroisoquinoline’s partially saturated structure may confer conformational flexibility for receptor binding.

Backbone Modifications

- Propan-2-ol vs. Propanoic Acid: The carboxylic acid in increases polarity and solubility, contrasting with the propan-2-ol backbone’s hydrogen-bonding capacity.

Biological Activity

1-(2-Methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H26N2O4·HCl

- Molecular Weight : 382.5 g/mol

- CAS Number : 955739-85-2

The compound exhibits various biological activities attributed to its structural components:

- Interaction with Neurotransmitter Systems : The tetrahydroisoquinoline moiety is known to interact with neurotransmitter systems, particularly dopaminergic and adrenergic pathways. Studies suggest that derivatives of tetrahydroisoquinoline can modulate dopamine receptor activity, which may have implications in treating neurological disorders.

- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to exhibit inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme critical for norepinephrine synthesis .

- Antioxidant Properties : The presence of methoxy groups in the phenoxy ring enhances the compound's antioxidant capacity, potentially offering protective effects against oxidative stress-related damage in cells .

Biological Activity Overview

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Neuroprotective Study : A study examined the neuroprotective effects of tetrahydroisoquinoline derivatives in a rodent model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in dopaminergic neuron loss and improved motor function .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative stress-related neurodegeneration .

- Enzymatic Activity Assessment : Inhibition assays showed that this compound effectively inhibited PNMT with an IC50 value in the low micromolar range, indicating strong potential for modulating catecholamine synthesis .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with tetrahydroisoquinoline derivatives. Key steps include:

- Nucleophilic substitution to introduce the 2-methoxyphenoxy group.

- Hydrochloride salt formation to enhance stability. Reaction conditions such as temperature (reflux vs. room temperature), solvent polarity (e.g., ethanol or dichloromethane), and catalyst choice (e.g., palladium for coupling reactions) critically impact yield and purity. For example, reflux conditions may improve reaction kinetics but risk decomposition of heat-sensitive intermediates .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation: Ensure fume hoods for operations generating dust or vapors (GHS H335).

- Emergency Measures: In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

- HPLC-MS: Quantifies purity and detects impurities.

- NMR Spectroscopy: Confirms structural integrity, particularly the methoxyphenoxy and tetrahydroisoquinoline moieties.

- X-ray Crystallography: Resolves stereochemical ambiguities in the propan-2-ol backbone .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents.

- Catalytic Optimization: Transition metal catalysts (e.g., Pd/C) can enhance selectivity for the desired product.

- In Situ Monitoring: Techniques like FT-IR or TLC track intermediate formation, enabling real-time adjustments .

Advanced: What strategies resolve contradictions in pharmacological data between this compound and its structural analogs?

- Comparative SAR Studies: Analyze analogs (e.g., methyl vs. methoxy substitutions) to identify critical functional groups. For example, replacing a methyl group with methoxy (as in ’s comparison table) alters electronic properties, affecting receptor binding .

- Dose-Response Curves: Systematically test potency across concentrations to distinguish true activity from assay artifacts .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis.

- Light Sensitivity: Amber vials minimize photodegradation of the methoxyphenoxy group.

- Incompatibilities: Avoid oxidizers (e.g., peroxides), which may degrade the tetrahydroisoquinoline core .

Advanced: How does stereochemistry influence biological activity, and how can enantiomeric purity be ensured?

- Chiral HPLC: Separates enantiomers to confirm >99% purity.

- Pharmacological Assays: Compare racemic mixtures vs. isolated enantiomers in vitro (e.g., receptor binding assays). For instance, the (R)-enantiomer may exhibit higher affinity due to spatial compatibility with target proteins .

Basic: What ecotoxicological data are available, and how should waste be managed?

- Disposal: Classify as "special waste" and use authorized disposal services.

- Environmental Precautions: Avoid release into waterways; no ecotoxicity data are reported, so apply precautionary principles .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking: Simulate binding to receptors (e.g., adrenergic or serotonin receptors) using software like AutoDock Vina.

- QM/MM Simulations: Evaluate electronic effects of substituents on binding energy. For example, the methoxy group’s electron-donating properties may enhance hydrogen bonding .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR Knockout Models: Silence putative targets (e.g., GPCRs) to confirm functional relevance.

- Metabolomic Profiling: LC-MS-based workflows identify downstream metabolites, linking activity to biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.